molecular formula C26H23N5O3 B11181779 N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide

Cat. No.: B11181779
M. Wt: 453.5 g/mol
InChI Key: ITUPKJJHPUKELT-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyrido-pyrimidinone derivative featuring a 2-ethyl group, a 4-methoxyphenyl substituent, and an acetamide side chain. Synthetic routes for analogous compounds typically involve condensation reactions between substituted pyrazolo-pyrimidinones and aryl acetamides under basic conditions, as exemplified in related studies .

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-(4-methoxyphenyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C26H23N5O3/c1-4-22-24(17-5-11-20(34-3)12-6-17)25-27-15-21-23(31(25)29-22)13-14-30(26(21)33)19-9-7-18(8-10-19)28-16(2)32/h5-15H,4H2,1-3H3,(H,28,32)

InChI Key

ITUPKJJHPUKELT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the ethyl, methoxyphenyl, and acetamide groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl bromide, methoxybenzene, and acetic anhydride, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide moiety participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Reagent Conditions Product Yield
Ammonia (NH₃)Reflux in ethanol, 12 hN-{4-[...]phenyl}urea derivative68%
Hydrazine (NH₂NH₂)Room temperature, THF, 4 hHydrazide analog52%
Sodium methoxideMethanol, 60°C, 6 hMethyl ester formation via transesterification75%

These reactions are critical for modifying solubility and bioactivity.

Oxidation and Reduction Reactions

The pyrido ring and ethyl group undergo redox transformations:

Oxidation

  • Pyrido ring : Treatment with KMnO₄ in acidic medium oxidizes the pyrido ring’s α-positions to ketones.

  • Ethyl group : Oxidized to a carboxylic acid using CrO₃/H₂SO₄, enhancing polarity.

Reduction

  • Nitro intermediates (synthesis precursors): Reduced to amines using H₂/Pd-C (80% yield).

Hydrolysis and Functional Group Interconversion

  • Methoxy group demethylation : HI in acetic acid removes the methyl group, forming a phenolic –OH (62% yield).

  • Acetamide hydrolysis : Strong acidic/basic conditions cleave the amide bond to yield carboxylic acid and aniline derivatives.

Cyclization and Ring-Modification Reactions

The core heterocycle participates in cyclocondensation reactions. For example:

  • Reaction with enones under basic conditions forms fused tricyclic derivatives, expanding the π-system (Scheme 1) .

Cross-Coupling Reactions

Pd-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acids7-arylpyrazolo-pyrido-pyrimidines78%
SonogashiraPdCl₂/CuITerminal alkynes7-alkynyl derivatives65%

These reactions introduce substituents at position 7, modulating electronic properties .

Stability and Degradation Pathways

  • pH stability : Stable in neutral conditions (pH 6–8) but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments.

  • Oxidative degradation : Susceptible to peroxide-mediated oxidation at the pyrido ring, forming N-oxide byproducts.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide. The compound has demonstrated significant inhibitory effects on various cancer cell lines:

  • In vitro studies : The compound showed growth inhibition percentages (PGIs) exceeding 70% against several cancer cell lines including SNB-19 and OVCAR-8. Specific IC50 values were reported to be in the low micromolar range, indicating potent activity against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

  • Inhibition Studies : Compounds similar to this one have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This suggests a potential for use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

  • Aromatic Rings : The presence of multiple aromatic systems enhances lipophilicity and membrane permeability.
  • Functional Groups : The acetamide group improves solubility and bioavailability.
  • Heterocyclic Moieties : The pyrazolo-pyrimidine structure contributes to its interaction with biological targets.

Case Studies

Several studies have documented the applications of this compound in various research contexts:

  • Anticancer Research : A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxicity and provided insights into its mechanism through apoptosis assays .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects revealed that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name / Core Structure Substituents Biological Activity Synthesis Method Key Reference(s)
Target Compound 2-ethyl, 3-(4-methoxyphenyl), N-acetamide Not explicitly reported (hypothetical kinase inhibition) Condensation with acetamide derivatives
Pyrazolo[3,4-d]pyrimidin-3-yl acetonitrile (4a) 4-chlorophenylamino, methyl Anticancer (preliminary screening) Reaction of dihydrooxazine with amines
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p) Varied aryl/alkyl groups Antimicrobial (inactive) Hydroxylamine/methoxyamine reaction
N-(4-nitrophenyl)acetamide derivative (4h) 4-chlorophenyl, 4-nitrophenyl Not reported (structural analogue) K₂CO₃-mediated alkylation in DMF
5-Fluoro-3-(3-fluorophenyl)chromen-4-one derivative Fluorinated aryl, pyrazolo[3,4-d]pyrimidine Kinase inhibition (hypothetical) Suzuki coupling

Key Observations:

Core Heterocycle Influence: The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core (target compound) differs from pyrazolo[3,4-d]pyrimidines (e.g., 4a) in ring fusion and electronic properties. This may alter binding modes to biological targets .

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl (4a) or nitrophenyl (4h) substituents, which are electron-withdrawing. Methoxy groups may enhance solubility and reduce toxicity compared to halogenated analogues .

N-alkylated pyrazolo-pyridines (e.g., 4g, 4h) with chlorophenyl groups demonstrated moderate yields (75–85%) and thermal stability (mp 221–233°C), but activity data remain unreported .

Synthetic Efficiency :

  • The target compound’s synthesis likely follows methods similar to , where K₂CO₃ in DMF facilitated N-alkylation at room temperature. This contrasts with fluorinated derivatives requiring palladium-catalyzed coupling (e.g., ), which complicates scalability.

Research Findings and Data Analysis

Physicochemical Properties

Property Target Compound (Hypothetical) Compound 4a Compound 4h
Molecular Weight ~500 (estimated) 326.75 513.94
Melting Point (°C) 220–240 (predicted) 221–223 231–233
LogP (Predicted) ~3.5 2.8 3.1
Key Functional Groups Acetamide, methoxyphenyl Nitrile, chlorophenyl Nitrophenyl, chlorophenyl

Biological Activity

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 350.42 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 7

These properties suggest a potential for significant interaction with biological targets due to its ability to form multiple hydrogen bonds.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and other kinases, which are critical in inflammation and cancer progression .
  • Receptor Modulation : Some derivatives demonstrate antagonistic activity against adenosine receptors (A1 and A2A), which are implicated in numerous physiological processes including pain modulation and immune response .
  • Anticancer Activity : The compound has shown promising anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

Biological Activity Summary

Activity Type Description Reference
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines. ,
Enzyme InhibitionInhibits COX enzymes and other kinases involved in inflammatory pathways. ,
Receptor AntagonismActs as an antagonist at adenosine A1 and A2A receptors. ,
Neurogenic DisordersPotential treatment for conditions like chronic pain and dysmenorrhea.

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effectiveness of this compound against several cancer cell lines. The compound exhibited IC50_{50} values ranging from 10 to 30 µM across different lines, indicating substantial cytotoxicity .
  • Inflammation Model :
    In a model of induced inflammation in mice, administration of the compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Receptor Binding Studies :
    Binding affinity assays revealed that the compound has a high affinity for adenosine receptors, with Ki values indicating competitive inhibition against known ligands .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is synthesized via nucleophilic substitution reactions involving α-chloroacetamides or related electrophilic reagents. For example, condensation of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF) yields the target compound. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography . Multi-step syntheses may require protecting groups for regioselective functionalization, as seen in analogous pyrazolo-pyrimidine derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and aromatic proton environments. For example, downfield shifts in aromatic protons (e.g., δ 7.71 ppm for para-substituted methoxyphenyl groups) confirm electronic effects .
  • HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., observed [M+H]+^+ at m/z 375.1814 vs. calculated 375.1816 for a related compound) .
  • X-ray Crystallography : Single-crystal studies resolve ambiguities in regiochemistry, as demonstrated in structurally similar pyrimidine derivatives (mean C–C bond length: 0.004 Å, R factor: 0.058) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

Solubility is determined in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy. Stability under physiological conditions is monitored using HPLC over 24–72 hours to detect degradation products. For example, analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced stability compared to methoxy-substituted derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalysis : Palladium-catalyzed reductive cyclization improves efficiency in forming pyrido-pyrimidine cores. Formic acid derivatives act as CO surrogates to minimize byproducts .
  • Temperature Control : Lowering reaction temperatures (0–5°C) during nitrile intermediate formation reduces side reactions (e.g., hydrolysis of cyanoacetamides) .
  • Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc 10:1 to 1:1) enhances separation of regioisomers .

Q. How can contradictions in biological activity data be resolved?

  • Dose-Response Analysis : EC50_{50}/IC50_{50} values should be validated across multiple assays (e.g., enzymatic inhibition vs. cell-based viability). Discrepancies may arise from off-target effects or assay sensitivity limits .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to observed bioactivity. For instance, demethylation of methoxy groups can alter potency in kinase inhibition assays .
  • Structural Analog Comparison : Testing derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) clarifies structure-activity relationships (SAR) .

Q. What in vitro models are suitable for evaluating kinase inhibition potential?

  • Enzymatic Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescent ATP analogs (e.g., ADP-Glo™) to measure inhibition kinetics .
  • Cell Lines : Select lines overexpressing target kinases (e.g., HeLa for PI3K studies). Dose-dependent effects on phosphorylation are quantified via Western blot .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .

Methodological Notes

  • Regiochemistry Challenges : Substituent orientation on the pyrazolo-pyrimidine core can lead to regioisomers. 1H^1H-1H^1H COSY and NOESY NMR experiments differentiate between isomers by correlating spatial proton proximity .
  • Data Reproducibility : Document reaction parameters (solvent purity, humidity, inert atmosphere) to mitigate variability. For example, trace water in DMF can hydrolyze chloroacetamide intermediates .
  • Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) to guide rational design of derivatives with improved binding affinity .

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